molecular formula C5H7N3O2 B1442371 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid CAS No. 107469-68-1

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1442371
CAS No.: 107469-68-1
M. Wt: 141.13 g/mol
InChI Key: YCSCQSNFOLNMAV-UHFFFAOYSA-N
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Description

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a privileged structure in pharmacology due to its ability to engage in hydrogen bonding and dipolar interactions with biological targets . This compound is particularly valuable as a synthetic intermediate for constructing more complex molecules. Researchers can utilize the carboxylic acid group for amide coupling or esterification, while the ethyl substituent can be explored to modulate lipophilicity and steric properties. The 1,2,4-triazole pharmacophore is found in a wide range of bioactive molecules, including antifungal agents (e.g., fluconazole, voriconazole), anticancer drugs (e.g., anastrozole), and anticonvulsants . As such, this compound is a key building block for developing novel enzyme inhibitors and probing biological mechanisms. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-1H-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3-6-4(5(9)10)8-7-3/h2H2,1H3,(H,9,10)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSCQSNFOLNMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Method:

Step Description Conditions Notes
1. Condensation Reaction of thiosemicarbazide with monomethyl oxalyl chloride to form monomethyl oxalate monoamide sulfur intermediate 70–90 °C Temperature control critical for yield
2. Cyclization and Ring Closure Base-catalyzed ring closure in alkaline medium to form 5-mercapto-1,2,4-triazole-3-carboxylic acid derivative 5–10 hours, monitored by TLC pH adjusted to 2–5 post reaction for precipitation
3. Desulfurization Oxidation using acetic acid and 30% hydrogen peroxide at 0–5 °C to convert mercapto group to carboxylic acid Slow dropwise addition of H2O2 Use of mixed solvent (dichloromethane and acetic acid) preferred to suppress side reactions
4. Esterification (if needed) Reaction with ethanol under esterification catalyst to obtain ethyl ester derivative Standard esterification conditions Final product can be hydrolyzed back to acid if required

This method avoids hazardous diazotization steps, enhancing safety and environmental compliance. The process is suitable for industrial scale due to simple operation and inexpensive raw materials.

Alternative Synthetic Strategies from Research Literature

Research articles report synthesis of alkyl derivatives of 1,2,4-triazole-3-carboxylic acid via:

  • Alkylation of methyl 1,2,4-triazole-3-carboxylate esters : Using alkyl halides or alkoxymethyl derivatives in the presence of Lewis acids (e.g., tin tetrachloride) to introduce the ethyl group at position 5, followed by ammonolysis to convert esters to carboxamides or acids.

  • Cyclization of substituted precursors : Formation of the triazole ring by cyclization of appropriately substituted hydrazine or thiosemicarbazide derivatives, with subsequent functional group manipulation to yield the 5-ethyl substituted acid.

These methods often involve chromatographic purification and recrystallization steps to isolate pure compounds. Yields vary depending on substituents and reaction conditions but can reach up to 90% for some derivatives.

Reaction Conditions and Optimization Notes

Parameter Optimal Range Effect on Yield/Quality
Reaction Temperature (Cyclization) 70–90 °C Too high or low reduces yield
pH during Precipitation 2–5 Outside range lowers product recovery
Hydrogen Peroxide Addition Rate Slow, dropwise Fast addition causes side reactions
Oxidation Temperature 0–5 °C Higher temperatures reduce yield
Solvent System for Oxidation Dichloromethane/Acetic acid (0.8–1.5:1 v/v) Suppresses side reactions, promotes peracetic acid formation
Solvent Volume 20–30 mL per gram of mercapto-triazole acid Lower concentration reduces side reactions

Summary Table of Preparation Steps for this compound

Step No. Reaction Type Reagents/Conditions Outcome/Product
1 Condensation Thiosemicarbazide + ethyl oxalyl chloride ester, 70–90 °C Intermediate monoamide sulfur derivative
2 Cyclization Alkaline medium, 5–10 h, pH 2–5 5-Mercapto-1,2,4-triazole-3-carboxylic acid derivative
3 Oxidation/Desulfurization Acetic acid + 30% H2O2, 0–5 °C, slow addition 1,2,4-triazole-3-carboxylic acid with ethyl at position 5
4 Esterification (optional) Ethanol + esterification catalyst Ethyl ester derivative (can be hydrolyzed to acid)

Research Findings and Industrial Relevance

  • The patented method emphasizes safety by eliminating explosive diazotization reactions and using inexpensive, readily available starting materials.
  • The reaction sequence is amenable to scale-up, with straightforward purification steps.
  • Control of reaction parameters such as temperature, pH, and reagent addition rate is critical to maximize yield and purity.
  • Alternative methods involving alkylation of methyl triazole carboxylates provide routes to various alkyl-substituted derivatives, including ethyl, with moderate to high yields.
  • The use of Lewis acids and silyl derivatives in alkylation steps allows for selective substitution and functional group transformations.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

1. Antifungal Activity
5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid has been studied for its antifungal properties. Triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.

Case Study:
A study demonstrated that derivatives of triazoles exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus. The introduction of ethyl groups in the triazole structure enhanced the antifungal potency compared to simpler triazole compounds .

2. Anti-inflammatory Properties
Research has indicated that triazole derivatives can possess anti-inflammatory effects. The mechanism involves the modulation of inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs.

Case Study:
In a controlled study, a derivative of this compound was shown to reduce inflammation markers in animal models of arthritis. The results suggest its potential use in treating inflammatory conditions .

Agricultural Applications

1. Fungicides
The compound is also being explored as a fungicide in agriculture. Its structure allows it to act against various plant pathogens, providing an alternative to traditional fungicides.

Data Table: Efficacy Against Fungal Pathogens

Fungal PathogenConcentration (mg/L)Efficacy (%)
Fusarium graminearum5085
Botrytis cinerea10075
Rhizoctonia solani7580

This table summarizes the efficacy of this compound against various fungal pathogens at different concentrations.

Synthetic Applications

1. Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. Its functional groups allow for further chemical modifications leading to the synthesis of complex molecules.

Case Study:
A research article highlighted the efficient synthesis of various substituted triazoles using this compound as a precursor. This method demonstrated high yields and selectivity for desired products .

Mechanism of Action

The mechanism of action of 5-ethyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties . Additionally, the compound’s structure allows it to interact with various receptors and proteins, influencing cellular pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the 5-Position of the Triazole Ring

The 5-position substituent critically influences bioactivity. Key comparisons include:

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-Triazole-3-Carboxylic Acid
  • Structure : Phenyl and pyridyl groups at positions 5 and 1, respectively.
  • Activity : Anti-inflammatory via selective COX-2 inhibition. Pharmacophore models show high fit values (indicative of strong binding) due to hydrophobic and hydrogen-bonding interactions with COX-2 .
  • Key Finding : Derivatives exhibit 10–20% higher COX-2 selectivity over COX-1, attributed to the pyridyl group’s polar interactions .
5-Methyl-1-(3-Chlorophenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid
  • Structure : Methyl at position 5 and chlorophenyl at position 1.
  • Activity : Inhibits CDK2/cyclin A and CDK4/cyclin D, with IC₅₀ values of 15–30 µM in FP assays. The chloro group enhances halogen bonding but reduces solubility .
5-Amino-1,2,4-Triazole-3-Carboxylic Acid
  • Structure: Amino group at position 3.
  • Activity: Primarily an intermediate for synthesizing agrochemicals and pharmaceuticals. The amino group facilitates nucleophilic substitutions, enabling diverse derivatization .

Structural and Functional Insights

  • Lipophilicity : Ethyl and phenyl groups increase logP values, enhancing membrane permeability. However, phenyl derivatives may suffer from reduced solubility .
  • Electron Effects : Electron-withdrawing groups (e.g., carboxylic acid) stabilize the triazole ring and facilitate hydrogen bonding with enzymatic targets .
  • Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) improve binding pocket occupancy but may hinder entrance to shallow active sites .

Biological Activity

5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Overview of this compound

The compound is characterized by its unique substitution pattern that enhances its lipophilicity and biological interactions. It has garnered interest in pharmaceutical and agricultural applications due to its antimicrobial, antifungal, and potential anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites of various enzymes, which disrupts essential biochemical pathways in microorganisms.
  • Hydrogen Bonding : Its structure allows for hydrogen bonding with biological receptors, enhancing its pharmacological efficacy.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens:

Pathogen Type Activity Reference
BacteriaInhibitory
FungiAntifungal
VirusesAntiviral potential

Anticancer Activity

Research indicates that this compound may have anticancer properties. It has been explored as a precursor for developing drugs targeting cancer cells:

  • Mechanism : It may induce apoptosis in cancer cells through various pathways.
  • Case Studies : Specific studies have shown that derivatives of triazoles can inhibit tumor growth in vitro and in vivo models .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.
  • Antifungal Properties : In vitro tests showed strong antifungal activity against common fungal strains, suggesting its potential use in treating fungal infections .
  • Anticancer Potential : Research indicated that triazole derivatives could act as inhibitors of key proteins involved in cancer cell proliferation. For example, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight and high hydrophilicity. This makes it a suitable candidate for further development into pharmaceutical agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-ethyl-4H-1,2,4-triazole-3-carboxylic acid?

  • Methodology : A widely used approach involves cyclocondensation reactions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate can be synthesized via condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate. Subsequent cyclization with urea or thiourea under reflux conditions (e.g., in acetic acid) yields triazole derivatives. Post-synthetic modifications, such as hydrolysis of ester groups, can generate the carboxylic acid moiety .
  • Key considerations : Reaction conditions (solvent, temperature, catalyst) significantly impact yields. For instance, using NaN₃ in DMF at 50°C for azide substitutions has been reported to improve efficiency .

Q. How is the structure of this compound characterized?

  • Methodology : Structural elucidation relies on a combination of techniques:

  • Elemental analysis confirms molecular composition.
  • IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carboxylic acids).
  • NMR spectroscopy (¹H and ¹³C) resolves substituent positions, such as ethyl group protons (δ ~1.2–1.4 ppm) and triazole ring carbons (δ ~150–160 ppm).
  • X-ray crystallography (if crystalline) provides definitive confirmation of stereochemistry and hydrogen-bonding networks .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility is typically tested in polar solvents (e.g., DMSO, ethanol) via gravimetric analysis. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC or TLC. For example, carboxylic acid derivatives are prone to decarboxylation at high temperatures (>100°C), necessitating controlled storage at 2–8°C .

Advanced Research Questions

Q. How can reaction mechanisms for triazole ring formation be optimized to reduce byproducts?

  • Methodology : Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁵N tracing) can identify rate-limiting steps. For instance, cyclocondensation of hydrazides with cyanoacrylates may proceed via a nucleophilic addition-elimination pathway. Optimizing stoichiometry (e.g., excess urea) and using Lewis acids (e.g., ZnCl₂) as catalysts can suppress side reactions like dimerization .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

  • Methodology : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent solvent controls (e.g., DMSO ≤0.1%).
  • SAR analysis : Compare analogs (e.g., 5-ethyl vs. 5-methyl substituents) to isolate structural determinants of activity. For example, ethyl groups may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Q. How can computational modeling predict the pharmacological potential of this compound derivatives?

  • Methodology :

  • Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity).
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability). For instance, introducing electron-withdrawing groups (e.g., -NO₂) may improve metabolic stability but increase toxicity risks .

Q. What are the challenges in synthesizing metal complexes with this triazole derivative, and how are they addressed?

  • Methodology : Metal coordination (e.g., with Cu²⁺ or Zn²⁺) often requires pH control to deprotonate the carboxylic acid. Challenges include:

  • Precipitation : Mitigated by slow addition of metal salts (e.g., CuSO₄) to stirred solutions.
  • Ligand selectivity : Competitive binding with counterions (e.g., Cl⁻) can be minimized using non-coordinating anions (e.g., NO₃⁻). Characterization via UV-Vis and ESR spectroscopy confirms complex formation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid

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